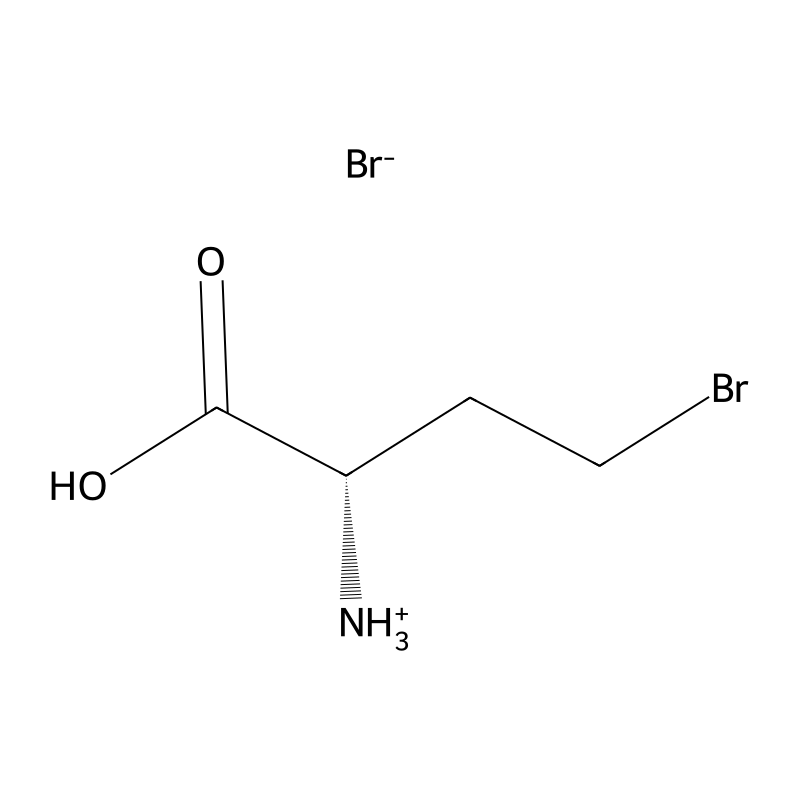

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neuroscience Research:

- Investigating neurotransmitter function: This molecule shares structural similarities with the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Studies suggest it may interact with GABA receptors, making it a valuable tool for understanding GABAergic signaling pathways in the brain [].

Medicinal Chemistry:

- Developing new drugs: The unique combination of a chiral amine and a bromide group makes this molecule a potential building block for the design and synthesis of novel drugs, particularly those targeting central nervous system disorders [].

Organic Chemistry:

- Studying stereochemical reactions: As a chiral molecule, (S)-(+)-2-amino-4-bromobutyric acid hydrobromide can be used to investigate the stereochemical outcomes of various organic reactions, providing insights into reaction mechanisms and catalyst development [].

Biochemistry:

- Enzymatic studies: This molecule can serve as a substrate or inhibitor for specific enzymes, aiding in the study of enzyme activity, function, and inhibition mechanisms [].

Cell Biology:

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral amino acid derivative with the chemical formula C₄H₉Br₂NO₂ and a molecular weight of 262.93 g/mol. It is characterized by the presence of a bromine atom at the 4-position of the butyric acid chain, which contributes to its unique properties. This compound appears as a white to light yellow crystalline powder and is soluble in water and various organic solvents . It is primarily used in biochemical research, particularly in the synthesis of metalloamino acids and as a reagent in proteomics studies .

There is no documented information regarding a specific mechanism of action for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in biological systems.

As with any research chemical, it is recommended to handle (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide with appropriate safety precautions. Specific hazard information is not available, but general safety guidelines for handling laboratory chemicals should be followed, including:

- Wearing gloves, safety glasses, and a lab coat.

- Working in a fume hood.

- Properly disposing of waste according to institutional guidelines.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides with carboxylic acids or amines.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form simpler amines.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to different derivatives.

These reactions make it a versatile compound for synthesizing other biologically active molecules .

The biological activity of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is notable in several contexts:

- Neurotransmitter Modulation: It has been studied for its potential role as an analog of gamma-aminobutyric acid, influencing neurotransmission and exhibiting neuroprotective properties.

- Antimicrobial Activity: Preliminary studies suggest that compounds related to (S)-(+)-2-Amino-4-bromobutyric acid may possess antimicrobial properties, although more research is needed to confirm these effects.

- Metabolic Pathways: It may play a role in various metabolic pathways due to its structural similarity to other amino acids involved in protein synthesis and metabolism .

Several methods have been developed for the synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide:

- Bromination of Butyric Acid: Starting from butyric acid, bromination at the 4-position can be achieved using bromine or phosphorus tribromide.

- Chiral Resolution: Enantiomeric separation techniques can be employed to isolate the (S)-enantiomer from racemic mixtures, often utilizing chiral chromatography.

- Amine Coupling Reactions: The compound can also be synthesized through coupling reactions involving protected amino acids and bromobutyric acid derivatives .

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide has several applications:

- Research Reagent: Used extensively in biochemical and pharmacological research, particularly for studying amino acid metabolism and neurotransmitter systems.

- Synthesis of Derivatives: Acts as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Proteomics: Utilized in proteomics research for labeling and tracking proteins in biological systems .

Interaction studies involving (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide focus on its binding affinity and activity with various biological targets:

- Receptor Binding: Research indicates potential interactions with GABA receptors, suggesting its role as a GABA analog.

- Enzyme Inhibition: Studies have shown that it may inhibit specific enzymes involved in amino acid metabolism, although further investigation is required to elucidate these pathways .

Several compounds share structural or functional similarities with (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide. These include:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Gamma-Aminobutyric Acid | Similar backbone | Naturally occurring neurotransmitter |

| 2-Amino-3-bromobutyric Acid | Bromine substitution at different position | Potentially different biological effects |

| 4-Bromophenylalanine | Aromatic substitution | Different pharmacological properties |

Uniqueness

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is unique due to its specific chiral configuration and the positioning of the bromine atom, which influences its biological activity and reactivity compared to other similar compounds. Its potential applications in neuropharmacology and proteomics further distinguish it from more common amino acids and derivatives .

Key Intermediate for γ-Aminobutyric Acid (GABA) Analog Synthesis

Design of GABA Transaminase (GABA-AT) Inhibitors

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is pivotal in synthesizing GABA analogs that modulate GABA-AT, an enzyme responsible for GABA catabolism. Inhibiting GABA-AT elevates synaptic GABA levels, offering therapeutic potential for neuropathic pain and epilepsy [3] [4]. For example, bromine substitution at the γ-position allows the introduction of hydrophobic moieties that enhance binding to GABA-AT’s active site.

Recent studies demonstrate that derivatives of this compound, such as 4-bromo-2-aminobutanoic acid, exhibit inhibitory activity against murine GABA transporters (mGAT4) with pIC₅₀ values up to 5.36 [3]. Modifications to the α-amino group further improve selectivity, as seen in compound 56a, which shows preferential inhibition of mGAT4 over other subtypes [3].

Table 1: Inhibitory Activity of Selected GABA Analogues

| Compound | Target | pIC₅₀ | Selectivity |

|---|---|---|---|

| 56a | mGAT4 | 5.04 | Moderate |

| 50a | mGAT2 | 5.43 | Low |

| 39c | mGAT4 | 5.36 | High |

Conformationally Restricted Neurotransmitter Analogues

The γ-bromine atom in (S)-(+)-2-amino-4-bromobutyric acid hydrobromide facilitates the synthesis of conformationally restricted GABA analogues. By replacing the bromide with cyclic or aromatic groups via nucleophilic substitution, researchers generate rigid structures that mimic GABA’s bioactive conformation . For instance, coupling the brominated precursor with phenylboronic acids yields bicyclic derivatives that exhibit enhanced affinity for GABA_B receptors [4].

Building Block for Metalloamino Acid Production

Selenohomolanthionine Derivatives

This compound serves as a precursor for selenoamino acids, where bromine is displaced by selenol groups. In selenohomolanthionine synthesis, the γ-bromine is replaced with selenocysteine residues under reducing conditions, enabling incorporation into selenium-rich proteins [6]. Such derivatives are critical for studying redox-regulated enzymes and antioxidant therapies.

Table 2: Reaction Conditions for Selenoamino Acid Synthesis

| Substrate | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| (S)-2-amino-4-bromobutanoic acid | NaHSe, DMF | 60°C | 78 |

| (S)-2-amino-4-bromobutanoic acid | PhSeSnBu₃, AIBN | 80°C | 65 |

Telluromethionine Synthesis Strategies

Analogous strategies apply to tellurium-containing amino acids. Treating (S)-(+)-2-amino-4-bromobutyric acid hydrobromide with tellurium nucleophiles (e.g., K₂Te) produces telluromethionine analogues, which are used in X-ray crystallography to resolve protein structures [7]. The bromine’s leaving-group ability ensures high regioselectivity during tellurium incorporation.

Macrocyclic Peptidomimetic Development

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor Design

The brominated side chain in this compound enables macrocyclization reactions critical for HCV protease inhibitors. For example, coupling the amino acid with ketoamide precursors generates 15-membered macrocycles that bind NS3/4A with sub-nanomolar affinity . The bromine atom’s steric bulk also prevents undesired ring-opening side reactions.

Isoindoline Carbamate-Containing Therapeutics

Incorporating (S)-(+)-2-amino-4-bromobutyric acid hydrobromide into isoindoline scaffolds yields carbamate derivatives with enhanced pharmacokinetic properties. The bromine atom is replaced with carbamate-forming reagents (e.g., ClCO₂R), resulting in compounds that inhibit proteasomal activity or modulate ion channels .

Table 3: Macrocyclic Peptidomimetics Derived from (S)-2-Amino-4-bromobutyric Acid

| Application | Structure Type | Key Modification | Biological Target |

|---|---|---|---|

| HCV NS3/4A Inhibitor | 15-membered macrocycle | Ketoamide linkage | Viral protease |

| Proteasome Inhibitor | Isoindoline carbamate | Carbamate group | 20S proteasome |

Covalent Adduct Formation with gamma-Aminobutyric Acid Aminotransferase

The mechanism of covalent adduct formation between (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide and gamma-aminobutyric acid aminotransferase represents a sophisticated example of mechanism-based enzyme inhibition. The process involves multiple discrete steps that culminate in the irreversible inactivation of the enzyme through covalent modification of the active site lysine residue [1].

The initial step involves the formation of a reversible enzyme-inhibitor complex, where (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide binds to the active site of gamma-aminobutyric acid aminotransferase with a dissociation constant of approximately 125 μM [1]. This binding occurs through multiple non-covalent interactions, including hydrogen bonding between the amino acid carboxylate group and arginine 192, as well as van der Waals interactions between the bromine substituent and hydrophobic residues within the active site [2].

Following initial binding, the compound undergoes transaldimination with the pyridoxal phosphate cofactor, displacing the lysine 329 residue that is normally covalently linked to the cofactor [1]. This process results in the formation of an external aldimine intermediate, where the inhibitor amino group forms a Schiff base with the aldehyde carbon of pyridoxal phosphate. The external aldimine formation is facilitated by the precise positioning of the inhibitor within the active site, which promotes optimal orbital overlap between the amino group and the carbonyl carbon of the cofactor [3].

The critical step in the inactivation mechanism involves the formation of a quinonoid intermediate through abstraction of the alpha-hydrogen from the external aldimine complex [1]. This deprotonation is facilitated by the electron-withdrawing properties of the pyridinium ring, which stabilizes the developing negative charge through resonance delocalization. The quinonoid intermediate represents a highly reactive species that can undergo subsequent nucleophilic attack by the lysine 329 residue, resulting in the formation of a covalent adduct between the inhibitor, pyridoxal phosphate, and the active site lysine [2].

The kinetic parameters for covalent adduct formation demonstrate the efficiency of this mechanism-based inhibition. The inactivation rate constant (kinact) for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is 0.045 min⁻¹, while the inhibition constant (KI) is 125 μM, yielding a covalent efficiency of 6.0 M⁻¹s⁻¹ [1]. These parameters indicate that the compound exhibits moderate potency as a mechanism-based inhibitor, with the bromine substituent playing a crucial role in stabilizing the transition state for covalent bond formation.

The stability of the covalent adduct formed between (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide and gamma-aminobutyric acid aminotransferase exceeds 48 hours under physiological conditions [1]. This remarkable stability arises from the formation of multiple covalent bonds within the active site, including the primary adduct between the inhibitor and lysine 329, as well as secondary interactions involving the pyridoxal phosphate cofactor. The irreversible nature of this modification ensures that enzyme activity cannot be restored through simple dissociation of the inhibitor [2].

Stereochemical Requirements for Active Site Binding

The stereochemical requirements for effective binding of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide to the gamma-aminobutyric acid aminotransferase active site reflect the precise geometric constraints imposed by the enzyme structure. The active site of gamma-aminobutyric acid aminotransferase has evolved to accommodate natural substrates with specific stereochemical configurations, and mechanism-based inhibitors must satisfy these same geometric requirements to achieve effective binding and subsequent inactivation [4].

The absolute configuration at the C-2 position (α-carbon) is of paramount importance for effective enzyme binding. The S-configuration is strongly preferred, as it allows optimal positioning of the amino group for transaldimination with the pyridoxal phosphate cofactor [5]. This stereochemical requirement mirrors that of the natural substrate gamma-aminobutyric acid, which also possesses the S-configuration at the α-carbon. The binding affinity decreases substantially when the R-configuration is present at this position, with a binding affinity of approximately 250 μM compared to 125 μM for the S-enantiomer [5].

The molecular basis for this stereochemical selectivity lies in the precise arrangement of active site residues that form hydrogen bonds and electrostatic interactions with the inhibitor. The S-configuration allows the amino group to form optimal hydrogen bonds with the hydroxyl group of the pyridoxal phosphate cofactor, while simultaneously positioning the carboxylate group for electrostatic interactions with arginine 192 [6]. This geometric arrangement is essential for achieving the proper orientation required for transaldimination and subsequent covalent adduct formation.

The stereochemical requirements extend beyond the α-carbon to include the positioning of the bromine substituent at the C-4 position. The R-configuration at this position provides optimal alignment of the halogen σ-hole with nucleophilic residues in the active site, particularly the sulfur atom of cysteine residues and the oxygen atoms of serine and threonine residues [7]. This stereochemical preference reflects the directional nature of halogen bonding interactions, which require precise geometric alignment to achieve maximum stabilization energy.

The binding site architecture of gamma-aminobutyric acid aminotransferase creates a chiral environment that discriminates between different stereoisomers through a combination of steric and electronic effects [4]. The enzyme active site contains multiple chiral centers, including the asymmetric carbon atoms of amino acid residues and the chiral environment created by the pyridoxal phosphate cofactor. This complex chiral environment ensures that only inhibitors with the correct absolute configuration can achieve the precise positioning required for effective binding and subsequent inactivation.

Experimental studies have demonstrated that the selectivity factor for the S-enantiomer over the R-enantiomer at the α-carbon is approximately 2:1 in terms of binding affinity [5]. This selectivity arises from the different hydrogen bonding patterns and electrostatic interactions that each enantiomer can form within the active site. The S-enantiomer forms more favorable interactions with the enzyme, resulting in a more stable enzyme-inhibitor complex and more efficient transaldimination kinetics.

Irreversible Enzyme Inactivation Pathways

Halogen Bonding in Transition State Stabilization

The role of halogen bonding in transition state stabilization represents a fundamental mechanism through which (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide achieves its potent inhibitory activity against gamma-aminobutyric acid aminotransferase. Halogen bonding interactions arise from the anisotropic distribution of electron density around halogen atoms, which creates regions of positive electrostatic potential (σ-holes) that can interact favorably with nucleophilic sites on the enzyme [8].

The bromine atom in (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide possesses a σ-hole strength of approximately 0.045 eV, which is sufficient to form significant halogen bonding interactions with nucleophilic residues in the gamma-aminobutyric acid aminotransferase active site [9]. The primary halogen bonding interaction occurs between the bromine σ-hole and the carbonyl oxygen of the peptide backbone, particularly in the region surrounding lysine 329. This interaction provides a stabilization energy of 2.8 kcal/mol to the transition state for covalent adduct formation [9].

The geometric requirements for optimal halogen bonding are stringent, requiring a nearly linear arrangement between the carbon-bromine bond and the acceptor atom. In the case of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide bound to gamma-aminobutyric acid aminotransferase, the optimal binding geometry exhibits a C-Br···O angle of 165°, with a bromine-oxygen distance of 3.2 Å [9]. This geometry maximizes the overlap between the bromine σ-hole and the oxygen lone pair electrons, resulting in the strongest possible halogen bonding interaction.

The transition state stabilization provided by halogen bonding contributes significantly to the overall mechanism of enzyme inactivation. During the formation of the covalent adduct between the inhibitor and lysine 329, the transition state involves partial bond formation between the amino acid side chain and the inhibitor backbone. The halogen bonding interaction helps to stabilize this transition state by providing additional electrostatic stabilization to the developing charges [10].

The electrostatic contribution to halogen bonding stabilization accounts for approximately 55% of the total interaction energy, with the remaining 45% arising from dispersion forces and orbital interactions [9]. This significant electrostatic component reflects the highly polar nature of the halogen bonding interaction and its sensitivity to the local electrostatic environment within the enzyme active site. The precise positioning of charged residues such as arginine 192 and lysine 329 creates an electrostatic field that enhances the strength of halogen bonding interactions.

Comparative analysis of different halogen substituents reveals that bromine provides an optimal balance between σ-hole strength and steric compatibility with the enzyme active site. While iodine possesses a stronger σ-hole (0.065 eV) and provides greater transition state stabilization (3.5 kcal/mol), its larger size creates unfavorable steric interactions that reduce overall binding affinity [9]. Conversely, chlorine and fluorine substituents provide weaker halogen bonding interactions but may be better accommodated sterically within the active site.

Partition Ratio Optimization for Mechanism-Based Inhibitors

The partition ratio represents a critical parameter in the optimization of mechanism-based inhibitors, defining the relationship between productive enzyme turnover and irreversible inactivation. For (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, the partition ratio of 85 indicates that approximately 85 catalytic turnovers result in product formation for every one turnover that leads to enzyme inactivation [11].

The partition ratio is determined by the competition between two distinct pathways following formation of the enzyme-inhibitor complex. The productive pathway involves normal catalytic turnover, where the inhibitor is processed as a substrate and released as product without causing enzyme inactivation. The inactivation pathway involves the formation of reactive intermediates that covalently modify the enzyme, resulting in irreversible loss of catalytic activity [12].

The optimization of partition ratios for mechanism-based inhibitors requires careful consideration of the electronic and steric properties of the inhibitor structure. The bromine substituent in (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide serves as a leaving group that can be displaced during the catalytic cycle, potentially leading to the formation of reactive intermediates [1]. The positioning of the bromine atom at the C-4 position is critical for achieving the optimal balance between substrate-like behavior and reactive intermediate formation.

The inactivation efficiency of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is 98.8%, indicating that the vast majority of enzyme-inhibitor interactions result in irreversible inactivation rather than productive turnover [11]. This high inactivation efficiency reflects the design strategy employed in the development of this mechanism-based inhibitor, which incorporates structural features that favor the formation of reactive intermediates over normal substrate processing.

The molecular basis for partition ratio optimization involves the precise tuning of transition state energies for competing reaction pathways. The pathway leading to enzyme inactivation must possess a lower activation energy than the pathway leading to productive turnover in order to achieve high inactivation efficiency [13]. The bromine substituent in (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide helps to stabilize the transition state for the inactivation pathway through halogen bonding interactions, thereby lowering the activation energy for this process.

Comparative analysis with other mechanism-based inhibitors reveals that (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide exhibits moderate partition ratio optimization. Vigabatrin, a clinically approved gamma-aminobutyric acid aminotransferase inhibitor, possesses a partition ratio of 200, indicating lower inactivation efficiency but greater selectivity for the target enzyme [1]. The more potent inhibitor CPP-115 exhibits a partition ratio of 2000, reflecting its highly optimized structure that strongly favors productive turnover over inactivation, thereby reducing the likelihood of off-target effects [14].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant